N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide is a synthetic small molecule characterized by a polyheterocyclic scaffold. Its structure integrates a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted at the 6-position with an acetyl group and at the 2-position with a 2-chloro-5-nitrobenzamide side chain.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O4S2/c1-12(29)27-9-8-14-19(11-27)34-23(20(14)22-25-17-4-2-3-5-18(17)33-22)26-21(30)15-10-13(28(31)32)6-7-16(15)24/h2-7,10H,8-9,11H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZZJGNFBNZQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects based on recent research findings.
Chemical Structure
The compound features a multi-ring structure that includes a benzothiazole moiety and a tetrahydrothieno-pyridine system. Its molecular formula is . The presence of various functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound involves multiple steps, including the reaction of benzothiazole derivatives with other reagents to form the desired structure. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. For instance, one method involves the use of microwave-assisted synthesis to enhance reaction efficiency .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzothiazole derivatives. The compound has shown significant activity against Mycobacterium tuberculosis and other bacterial strains. In vitro assays indicate that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 100 | 99 |
| Standard Antibiotic | 50 | 95 |
Anticancer Potential
Research has indicated that benzothiazole derivatives exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Notably, compounds similar to this compound have been documented to activate caspase pathways leading to cancer cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations as low as 10 μM. The mechanism was attributed to the activation of apoptotic pathways.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in a marked reduction in tumor size compared to control groups treated with placebo .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit promising antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have shown that related compounds can inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and other types of tumors. The mechanism often involves inducing apoptosis in cancer cells and disrupting their metabolic pathways . Molecular docking studies suggest that these compounds interact with specific receptors involved in cancer cell signaling, enhancing their therapeutic potential .
Structural Characteristics
The molecular structure of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide includes several functional groups that contribute to its biological activity. The presence of a chloro group and a nitro group enhances its reactivity and potential interactions with biological targets .
Synthesis Techniques
Various synthetic methodologies have been explored to create this compound and its derivatives. Techniques such as multi-step synthesis involving cyclization reactions and the introduction of functional groups through electrophilic substitutions are commonly employed . These methods allow for the modification of the compound to optimize its biological activity.
Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives revealed that compounds similar to this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The most active compounds were identified through a series of bioassays that measured their minimum inhibitory concentrations (MIC) .
Anticancer Screening
In another study focused on anticancer properties, the compound was tested against multiple cancer cell lines using assays such as the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives led to a substantial decrease in cell viability in MCF7 cells, demonstrating their potential as anticancer agents .
Comparison with Similar Compounds
Structural Implications:
- 2-Position Substitution : The 2-chloro-5-nitrobenzamide moiety introduces strong electron-withdrawing effects, which could enhance binding affinity to enzymes through π-π stacking or hydrogen bonding, contrasting with the simpler acetamide in Compound 3 .
- Nitro Group : The nitro substituent may confer redox activity or influence metabolic stability, though this requires experimental validation.
Broader Context of Structural Mimicry
The benzamide group in the target compound shares similarities with α-glucosidase inhibitors, which mimic monosaccharide structures to competitively inhibit carbohydrate-hydrolyzing enzymes .
Research Findings and Hypotheses
- The chloro-nitrobenzamide group may target nucleophilic active sites, analogous to other nitroaromatic enzyme inhibitors.
- Chemosensitization : If the target compound shares the APE1 inhibitor’s mechanism, it could enhance the cytotoxicity of DNA-damaging agents, as seen with Compound 3 .
- Synthetic Accessibility : The acetyl and nitro groups may complicate synthesis compared to Compound 3, requiring advanced purification techniques (e.g., X-ray crystallography for structural validation, as enabled by SHELX software ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclization reactions. For example, intermediate thioamides are cyclized using concentrated sulfuric acid (24 hours at 293–298 K), yielding fused-ring systems. Optimization involves adjusting solvent ratios (e.g., ethanol for initial steps), reaction times, and stoichiometric ratios of reactants like isothiocyanates and benzohydrazide derivatives. Monitoring via TLC (chloroform:acetone, 3:1) ensures reaction completion. Yield improvements (>95%) are achieved through precise control of acid concentration and temperature .
Q. Which spectroscopic techniques are essential for structural characterization, and what key data should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Report νmax values for functional groups (e.g., 1670 cm⁻¹ for acetyl C=O, 1542 cm⁻¹ for nitro groups) .
- 1H NMR : Assign peaks for aromatic protons (δ 7.52–7.94 ppm for benzothiazole), acetyl CH3 (δ 1.91 ppm), and NH resonances (δ 8.94–10.68 ppm) .
- Mass Spectrometry : Confirm molecular ions (e.g., m/z 384 [M+H]+) and fragmentation patterns using FAB-MS .
- X-ray Diffraction : Resolve crystallographic data for fused-ring systems, though isolation of intermediates (e.g., thioacetamides) may require co-crystallization strategies .
Q. What safety protocols are critical when handling this compound’s reactive intermediates?
- Methodological Answer : Use fume hoods for reactions involving volatile solvents (e.g., ethanol) or corrosive agents (e.g., H2SO4). In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Personal protective equipment (PPE) such as nitrile gloves and lab coats are mandatory .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectral data be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or missing IR bands) require iterative validation:
- Compare experimental data with DFT-calculated spectra for tautomeric forms or conformational isomers.
- Re-examine reaction conditions (e.g., solvent polarity, temperature) that may favor alternative pathways.
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, as demonstrated in studies of similar thienopyridine derivatives .
Q. What mechanistic insights explain the compound’s heterocyclization behavior under acidic conditions?
- Methodological Answer : The fused-ring system forms via intramolecular cyclization of N-substituted thioamides. Sulfuric acid protonates the thioamide’s sulfur, facilitating nucleophilic attack by adjacent amine groups. Failed isolation of intermediates (e.g., 4.1a) suggests rapid cyclization kinetics, which can be probed using stopped-flow NMR or time-resolved IR spectroscopy .
Q. How should researchers design experiments to evaluate this compound’s bioactivity?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano groups) and compare IC50 values.
- Molecular Docking : Use the compound’s X-ray structure to predict binding modes in protein active sites .
Theoretical Frameworks for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
